molecular formula C17H13NO3 B3757344 2-(4-Prop-2-enoxyphenyl)isoindole-1,3-dione

2-(4-Prop-2-enoxyphenyl)isoindole-1,3-dione

Cat. No.: B3757344
M. Wt: 279.29 g/mol
InChI Key: IYZMSJBYOXMIBJ-UHFFFAOYSA-N
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Description

2-(4-Prop-2-enoxyphenyl)isoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(4-Prop-2-enoxyphenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoindoline nucleus and the carbonyl groups at positions 1 and 3.

Common Reagents and Conditions: Common reagents used in the reactions of isoindoline-1,3-dione derivatives include oxidizing agents such as iodine and reducing agents like formic acid. Substitution reactions often involve the use of aromatic primary amines and maleic anhydride derivatives .

Major Products Formed: The major products formed from these reactions include multifunctionalized isoindoline-1,3-dione derivatives, which have multiple rings and complex structures. These derivatives have broad potential for use in chemical production and clinical medicine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Prop-2-enoxyphenyl)isoindole-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It acts as a ligand, binding to the main amino acid residues at the allosteric binding site of the dopamine receptor D2. This interaction modulates the receptor’s activity, which can have therapeutic effects in conditions like Parkinson’s disease and schizophrenia .

Properties

IUPAC Name

2-(4-prop-2-enoxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-2-11-21-13-9-7-12(8-10-13)18-16(19)14-5-3-4-6-15(14)17(18)20/h2-10H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZMSJBYOXMIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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